molecular formula C10H8N6 B12907767 3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine CAS No. 94764-42-8

3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine

Cat. No.: B12907767
CAS No.: 94764-42-8
M. Wt: 212.21 g/mol
InChI Key: XXLKGBDOPXBTKJ-UHFFFAOYSA-N
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Description

3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structure, which combines a triazole ring with a pyrimidine ring, making it a versatile scaffold for drug design and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine typically involves the cyclization of appropriate precursors. One common method involves the nitrosative cyclization of 5,6-diamino-2-phenylpyrimidin-4(3H)-ones with nitrous acid . This reaction is carried out under controlled conditions to ensure the formation of the desired triazolo-pyrimidine structure.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow chemistry techniques could be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium cyanide for nucleophilic substitution, sodium hydride for deprotonation, and various alkylating agents for alkylation reactions. The reactions are typically carried out in solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) under controlled temperatures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium cyanide can yield 3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidine-5-carbonitrile .

Properties

CAS No.

94764-42-8

Molecular Formula

C10H8N6

Molecular Weight

212.21 g/mol

IUPAC Name

3-phenyltriazolo[4,5-d]pyrimidin-5-amine

InChI

InChI=1S/C10H8N6/c11-10-12-6-8-9(13-10)16(15-14-8)7-4-2-1-3-5-7/h1-6H,(H2,11,12,13)

InChI Key

XXLKGBDOPXBTKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC(=NC=C3N=N2)N

Origin of Product

United States

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